4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine
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Overview
Description
4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine is a complex organic compound with the molecular formula C16H24N2. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in a range of biological activities .
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
4-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of monoamine oxidase, thereby increasing the levels of monoamines in the brain and potentially exerting antidepressant effects . Additionally, this compound has been shown to interact with dopamine receptors, which are critical for the regulation of mood and behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of the cyclic adenosine monophosphate (cAMP) signaling pathway, which is essential for various cellular functions, including cell growth and differentiation . Furthermore, this compound can alter the expression of genes involved in neurotransmitter synthesis and release, thereby affecting neuronal communication and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines . This binding interaction is crucial for its potential antidepressant effects. Additionally, the compound can activate dopamine receptors, enhancing dopaminergic signaling and influencing mood and behavior . The changes in gene expression induced by this compound further contribute to its overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression . These long-term effects are critical for understanding the therapeutic potential and safety profile of the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance mood and cognitive function without significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as neurotoxicity and hepatotoxicity . These dosage-dependent effects are essential for determining the therapeutic window and safety margins for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with different enzymes and proteins, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound in specific tissues are critical for understanding its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One common method includes the functionalization of tetrahydroisoquinoline derivatives through multicomponent reactions. These reactions often involve the use of transition metal catalysts and various nucleophiles . For example, the C(1)-functionalization of tetrahydroisoquinolines can be achieved using cross-dehydrogenative coupling strategies .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom or the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., H2O2, TBHP), and reducing agents (e.g., NaBH4, LiAlH4). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives with varying degrees of saturation.
Scientific Research Applications
4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features and biological activities.
4-Methylcyclohexanamine: Shares the cyclohexane ring but lacks the tetrahydroisoquinoline moiety.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.
Uniqueness
4-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)cyclohexan-1-amine is unique due to its specific combination of the tetrahydroisoquinoline and cyclohexane structures. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic development .
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-12-6-7-15(17)16(10-12)18-9-8-13-4-2-3-5-14(13)11-18/h2-5,12,15-16H,6-11,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPYDUURZCTDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N2CCC3=CC=CC=C3C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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